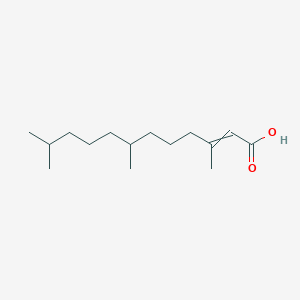
Hydroxypropylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxypropylene, also known as allyl alcohol, is an organic compound with the structural formula CH₂=CHCH₂OH. It is a colorless liquid with a pungent odor and is miscible with water. This compound is the simplest representative of the allylic alcohols and is used as a precursor to various specialized compounds such as flame-resistant materials, drying oils, and plasticizers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroxypropylene can be synthesized through several methods:
Hydrolysis of Allyl Chloride: This is the most common industrial method where allyl chloride reacts with sodium hydroxide to produce prop-1-en-1-ol and sodium chloride. [ \text{CH}_2=\text{CHCH}_2\text{Cl} + \text{NaOH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{OH} + \text{NaCl} ]
Rearrangement of Propylene Oxide: This method involves the rearrangement of propylene oxide in the presence of a catalyst such as potassium alum at high temperatures. [ \text{CH}_2\text{CHCH}_2\text{OH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{OH} ]
Análisis De Reacciones Químicas
Hydroxypropylene undergoes various chemical reactions, including:
Reduction: It can be reduced to propanol using hydrogen in the presence of a catalyst such as palladium on carbon.
Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Hydroxypropylene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of prop-1-en-1-ol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, prop-1-en-1-ol is converted to acrolein through the action of oxidizing agents. The hydroxyl group is oxidized to a carbonyl group, resulting in the formation of acrolein . In reduction reactions, the double bond in prop-1-en-1-ol is hydrogenated to form propanol .
Comparación Con Compuestos Similares
Hydroxypropylene can be compared with similar compounds such as prop-2-en-1-ol (allyl alcohol) and propanol:
Propiedades
Fórmula molecular |
C3H6O |
|---|---|
Peso molecular |
58.08 g/mol |
Nombre IUPAC |
prop-1-en-1-ol |
InChI |
InChI=1S/C3H6O/c1-2-3-4/h2-4H,1H3 |
Clave InChI |
DOKHEARVIDLSFF-UHFFFAOYSA-N |
SMILES canónico |
CC=CO |
Números CAS relacionados |
28388-89-8 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(S)-7-((3,5-difluoro-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)benzyl)oxy)-1,2-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B8440505.png)


![4-n-Propyl-imidazo[1,5-d]-as-triazin-1(2H)-one](/img/structure/B8440530.png)

![7-(4-Chloropyrimidin-5-yl)-3-(4-fluorophenyl)isoxazolo[4,5-b]pyridine](/img/structure/B8440544.png)




![2-(4-Methoxy-phenyl)-1-oxa-spiro[2.5]octane-2-carbonitrile](/img/structure/B8440567.png)

![1-(8-Nitro-2,3,4,5-tetrahydro-benzo[b]azepin-1-yl)-ethanone](/img/structure/B8440600.png)

